molecular formula C10H12ClN3 B13877588 N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13877588
M. Wt: 209.67 g/mol
InChI Key: RRUAZGCMEWATRC-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring. The reaction can be summarized as follows:

    Starting Materials: 2-chlorobenzylamine, glyoxal, ammonium acetate

    Solvent: Ethanol

    Reaction Conditions: Reflux

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Dihydroimidazole derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine
  • N-[(2-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine
  • N-[(2-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine

Uniqueness

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity towards molecular targets.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H12ClN3/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10/h1-4H,5-7H2,(H2,12,13,14)

InChI Key

RRUAZGCMEWATRC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NCC2=CC=CC=C2Cl

Origin of Product

United States

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